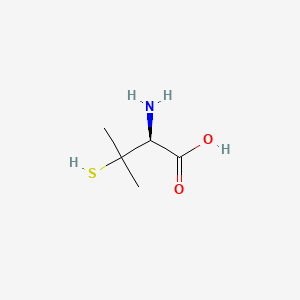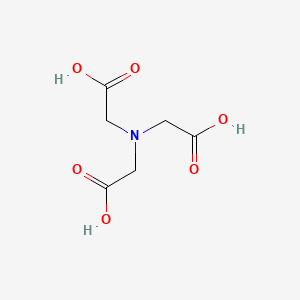
L-xylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-xylose is a naturally occurring monosaccharide, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde functional group. It is derived from the Greek word “xylos,” meaning “wood,” as it is commonly found in the fibrous parts of plants such as wood, straw, and corn husks . This compound is a white crystalline solid that is soluble in water and has a slightly acidic pH. It is used as a low-calorie sweetener and has various applications in the food and pharmaceutical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The chemical synthesis of L-xylose is challenging and typically involves the reduction of xylitol. One common method is the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher yield and specificity compared to chemical synthesis.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of hemicellulose, a major component of lignocellulosic biomass. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound . This method is economically viable and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
L-xylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-xylonic acid.
Reduction: Reduction of this compound produces xylitol.
Isomerization: This compound can be isomerized to form L-lyxose and L-xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using metal catalysts such as nickel or platinum.
Isomerization: Catalyzed by enzymes such as xylose isomerase.
Major Products
L-xylonic acid: Formed through oxidation.
Xylitol: Produced via reduction.
L-lyxose and L-xylulose: Formed through isomerization.
Applications De Recherche Scientifique
L-xylose has a wide range of applications in scientific research:
Mécanisme D'action
L-xylose exerts its effects primarily through its metabolism into various intermediates that play critical roles in biological homeostasis. It is absorbed in the intestines and can be metabolized into xylitol, which is then further converted into other metabolites . This compound also acts as a prebiotic, enhancing intestinal health by promoting the growth of beneficial bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
L-arabinose: Another aldopentose with similar properties and applications.
L-ribose: A rare sugar with significant physiological functions.
Uniqueness of L-xylose
This compound is unique due to its specific physiological effects, such as its role as a prebiotic and its potential to reduce blood glucose levels . Its ability to be converted into other valuable rare sugars, such as L-ribose, further highlights its importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
41546-31-0 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
Clé InChI |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
SMILES isomérique |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)



![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)
